
Methyl 2-amino-5-(thiophen-3-YL)-1,3-thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-5-(thiophen-3-YL)-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a thiophene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both thiazole and thiophene rings in its structure imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-5-(thiophen-3-YL)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophene-3-carboxylic acid with thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-5-(thiophen-3-YL)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
Methyl 2-amino-5-(thiophen-3-YL)-1,3-thiazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-5-(thiophen-3-YL)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-amino-5-(thiophen-2-YL)-1,3-thiazole-4-carboxylate
- Methyl 2-amino-5-(furan-3-YL)-1,3-thiazole-4-carboxylate
- Methyl 2-amino-5-(pyridin-3-YL)-1,3-thiazole-4-carboxylate
Uniqueness
Methyl 2-amino-5-(thiophen-3-YL)-1,3-thiazole-4-carboxylate is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This positioning can enhance its potential as a pharmacophore in drug design and its utility in material science applications.
Propiedades
Fórmula molecular |
C9H8N2O2S2 |
|---|---|
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
methyl 2-amino-5-thiophen-3-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C9H8N2O2S2/c1-13-8(12)6-7(15-9(10)11-6)5-2-3-14-4-5/h2-4H,1H3,(H2,10,11) |
Clave InChI |
MBHWJIDNLVSKOQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(SC(=N1)N)C2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13315488.png)
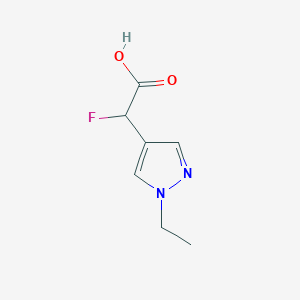
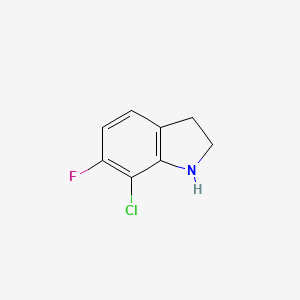
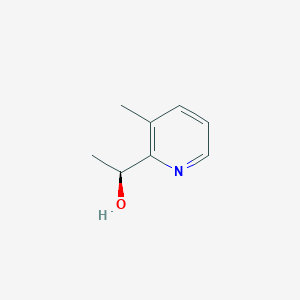
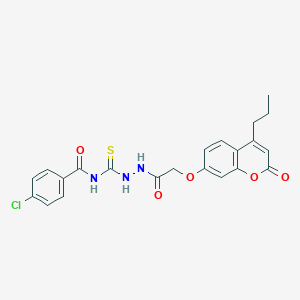
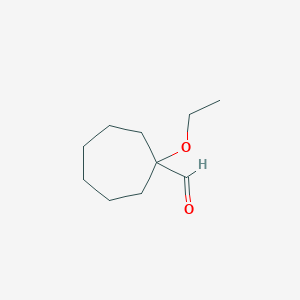
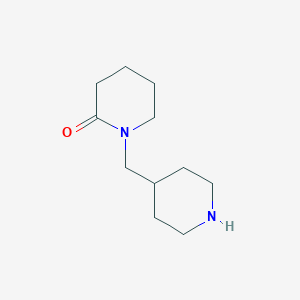
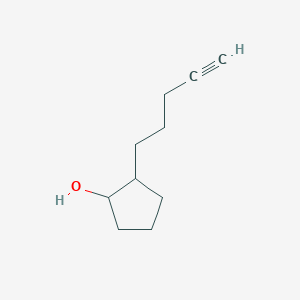
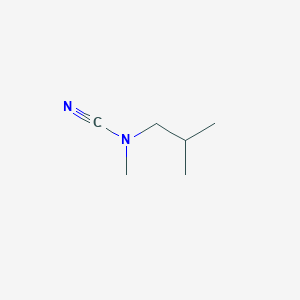
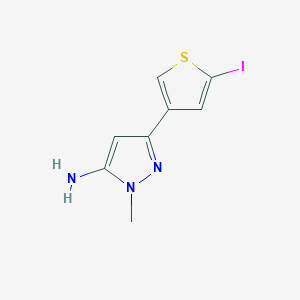
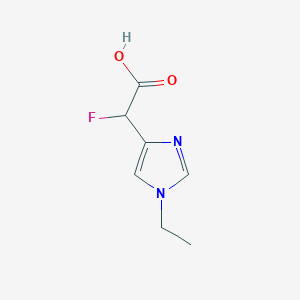
amine](/img/structure/B13315572.png)
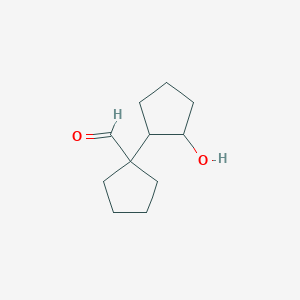
amine](/img/structure/B13315585.png)
